

Sophoraflavanone I experimental controls and standards

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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B15139084

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Technical Support Center: Sophoraflavanone G

Welcome to the technical support center for Sophoraflavanone G (SG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Sophoraflavanone G in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sophoraflavanone G and what are its primary biological activities?

A1: Sophoraflavanone G (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as *Sophora flavescens* and *Sophora alopecuroides*.^{[1][2][3][4]} It is a yellowish crystalline solid soluble in organic solvents.^[4] SG exhibits a range of pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.^{[1][5][6][7][8]}

Q2: What are the recommended storage conditions for Sophoraflavanone G?

A2: For optimal stability, Sophoraflavanone G should be stored at -20°C. Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.^[9]

Q3: What is the typical purity of commercially available Sophoraflavanone G?

A3: Commercially available Sophoraflavanone G typically has a purity of $\geq 95\%$ to $\geq 98.0\%$.[\[4\]](#)

Q4: In what cell lines has Sophoraflavanone G been shown to be effective?

A4: Sophoraflavanone G has demonstrated activity in a variety of cell lines, including:

- Mouse brain microvascular endothelial cells (bEnd.3)[\[1\]](#)
- Triple-negative breast cancer cells (MDA-MB-231)[\[5\]](#)
- Mouse macrophage cells (RAW 264.7)[\[2\]](#)[\[3\]](#)
- Microglial cells (BV2)[\[6\]](#)
- Human leukemia cells (HL-60, KG-1a, EoL-1)[\[10\]](#)[\[11\]](#)
- Human bronchial epithelial cells (BEAS-2B)[\[12\]](#)

Q5: What are the known molecular targets and signaling pathways of Sophoraflavanone G?

A5: Sophoraflavanone G has been shown to modulate several key signaling pathways, including:

- MAPK pathway: SG can suppress the activation of ERK1/2, p38, and JNK1/2.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- NF- κ B pathway: SG inhibits the nuclear translocation of the p65 subunit of NF- κ B.[\[1\]](#)[\[2\]](#)
- JAK/STAT pathway: SG can attenuate the phosphorylation of JAK/STAT proteins.[\[3\]](#)[\[6\]](#)
- Nrf2/HO-1 pathway: SG can upregulate the expression of heme oxygenase-1 (HO-1) via the nuclear translocation of Nrf2.[\[3\]](#)[\[6\]](#)
- PI3K/Akt pathway: SG has been shown to downregulate the phosphorylation of PI3K and Akt.[\[3\]](#)[\[6\]](#)
- Apoptotic pathway: SG can induce apoptosis by increasing the expression of Bax and cleaved caspases-3, -8, and -9, while decreasing the expression of Bcl-2 and Bcl-xL.[\[5\]](#)

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue	Possible Cause	Troubleshooting Steps
High variability between replicates	Uneven cell seeding, inconsistent SG concentration, or pipetting errors.	Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for adding SG and MTT reagent.
No significant dose-dependent effect observed	SG concentration range is not optimal. Incubation time is too short.	Perform a pilot experiment with a wider range of SG concentrations. Increase the incubation time (e.g., 24h, 48h, 72h).
Unexpected increase in cell viability at high concentrations	SG precipitation at high concentrations. Off-target effects.	Visually inspect the wells for any precipitate. If observed, prepare fresh SG dilutions and consider using a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to cells).
IC50 value is significantly different from published data	Different cell line, cell passage number, or experimental conditions (e.g., serum concentration).	Standardize the cell line and passage number. Ensure consistent media composition and incubation conditions.

Western Blotting

Issue	Possible Cause	Troubleshooting Steps
Weak or no signal for target protein	Insufficient protein loading. Ineffective primary antibody. Suboptimal transfer.	Load a higher amount of protein (20-50 µg of total lysate is a good starting point).[13] [14][15] Validate the primary antibody with a positive control. Check transfer efficiency using Ponceau S staining.[13]
High background	Insufficient blocking. Primary or secondary antibody concentration is too high. Insufficient washing.	Increase blocking time or use a different blocking agent (e.g., 5% nonfat dry milk or 3% BSA in TBST).[13][14] Optimize antibody dilutions. Increase the number and duration of washes.[14][15]
Non-specific bands	Primary or secondary antibody is not specific enough. Protein degradation.	Use a more specific primary antibody. Include a negative control (e.g., lysate from untreated cells). Add protease and phosphatase inhibitors to the lysis buffer.[16]
Inconsistent loading control bands	Uneven protein loading. Inaccurate protein quantification.	Perform a protein quantification assay (e.g., BCA assay) before loading.[1] Use a reliable loading control antibody.

Experimental Protocols & Data

Sophoraflavanone G Cytotoxicity

The cytotoxic effects of Sophoraflavanone G have been evaluated in various cancer cell lines using the MTT assay.[5][10] The half-maximal inhibitory concentration (IC50) is a common metric to quantify these effects.

Cell Line	Incubation Time	IC50 (μM)
KG-1a (Leukemia)	48 h	~15
EoL-1 (Leukemia)	48 h	~20
MDA-MB-231 (Breast Cancer)	24 h	~25
HL-60 (Leukemia)	Not Specified	3-30 (Effective Range)

Note: IC50 values are approximate and can vary based on experimental conditions.

Anti-inflammatory Activity of Sophoraflavanone G

Sophoraflavanone G has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[\[2\]](#)

Mediator	SG Concentration (μM)	Inhibition (%)
Nitric Oxide (NO)	20	~80%
Prostaglandin E2 (PGE2)	20	~70%
TNF-α	20	~60%
IL-6	20	~75%

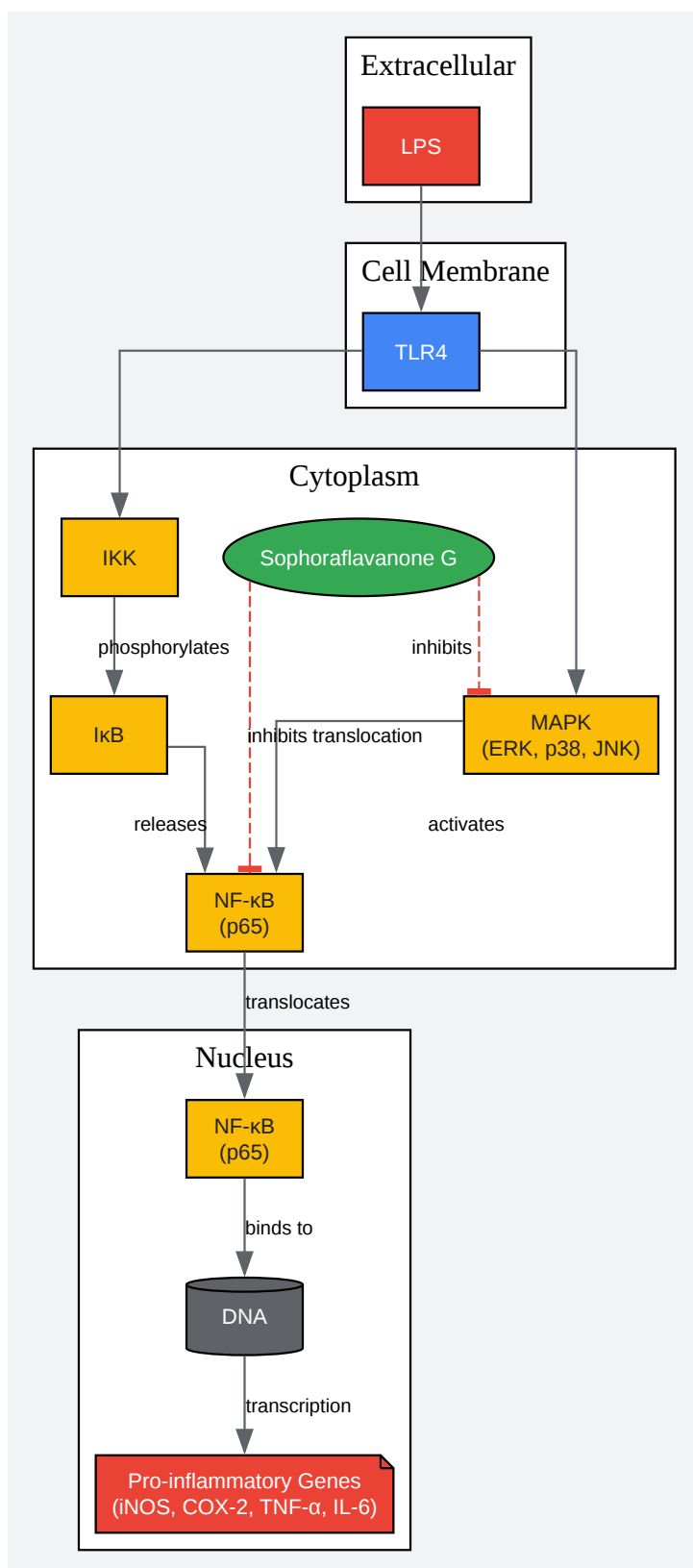
Antimicrobial Activity of Sophoraflavanone G

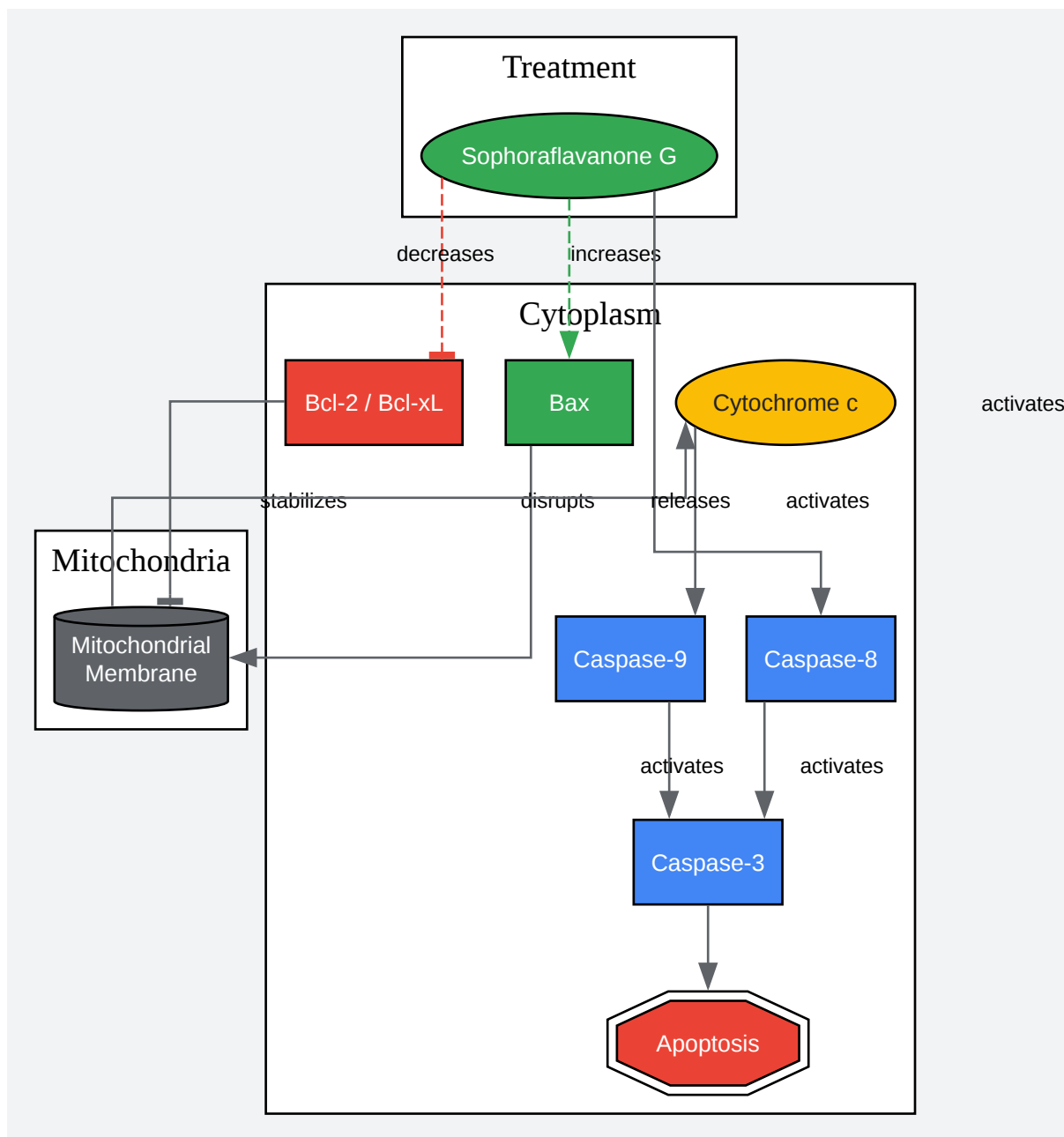
Sophoraflavanone G exhibits significant antimicrobial activity against various strains of mutans streptococci, with Minimum Bactericidal Concentrations (MBC) in the low microgram per milliliter range.[\[7\]](#) It has also shown potent activity against Gram-positive bacteria like *Listeria monocytogenes*.[\[17\]](#)

Bacterial Strain	MBC (μg/mL)
Mutans streptococci (16 strains)	0.5 - 4
<i>Listeria monocytogenes</i>	0.98 (MIC)

Signaling Pathway and Experimental Workflow Diagrams

Here are diagrams illustrating key signaling pathways affected by Sophoraflavanone G and a general experimental workflow.





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